2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-amine
Overview
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Recyclable C2-symmetric Tertiary Amine-Squaramide Organocatalysts
This research explores the use of C2-symmetric chiral tertiary amines, which include 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-amine derivatives, in asymmetric syntheses. These catalysts have shown efficiency in catalyzing asymmetric additions and domino reactions, yielding products with high enantiomeric enrichment and yield. The catalysts can be reused multiple times without losing their efficiency (Kostenko, Kucherenko, & Zlotin, 2018).
Ethylene Oligomerization by Nickel(II) Complexes
Research involving the reduction of imine compounds to produce amine analogues, including those related to this compound, shows potential applications in ethylene oligomerization. This process results in the efficient production of ethylene dimers, trimers, and tetramers, highlighting the utility of these compounds in industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Metalation and Carbon−Carbon Coupling Reactions
This study discusses the lithiation of compounds related to this compound and their subsequent reactions, leading to carbon-carbon coupling products. Such reactions are significant in the synthesis of complex organic molecules and have applications in pharmaceutical and materials science (Westerhausen et al., 2001).
Oligomerization and Polymerization of Ethylene
This research looks into the application of pyrazolylamine ligands, which include derivatives of this compound, in the oligomerization or polymerization of ethylene. The reaction products vary depending on the co-catalyst and solvent used, indicating the versatility of these compounds in polymer chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Hydrogen-Bonding Patterns in Enaminones
Investigations into the hydrogen-bonding patterns of enaminones, including compounds structurally similar to this compound, reveal insights into their crystal structures. These findings are relevant in the field of crystallography and materials science (Balderson, Fernandes, Michael, & Perry, 2007).
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-7-5-10(4-3-9)6-8(7)12-2/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFKYZJIJJAUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.